
Anagyrine
Overview
Description
Anagyrine is a teratogenic alkaloid first isolated from Anagyris foetida . It has a molecular formula of C15H20N2O and a molecular weight of 244.34 .
Synthesis Analysis
Anagyrine has been successfully synthesized in a few studies, notably one completed by Diane Gray and Timothy Gallagher . It was also identified in the leaves, stems, and seeds of Algerian A. foetida species .Molecular Structure Analysis
Anagyrine has a complex molecular structure. Its skeletal structure and ball-and-stick model can be found in various sources . A crystal structure analysis of anagyrine perchlorate has been conducted, providing detailed insights into its structure .Chemical Reactions Analysis
Anagyrine is part of the quinolizidine alkaloids group, which are known for their antioxidant effects . The extraction and identification of alkaloids from various parts of the Anagyris foetida plant have been studied, with anagyrine being one of the identified alkaloids .Physical And Chemical Properties Analysis
Anagyrine has a density of 1.22 ±0.1 g/mL . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Neuropharmacology
Anagyrine exhibits binding affinity to both muscarinic and nicotinic acetylcholine receptors (AChRs), with IC50 values of 132 and 2,096 µM , respectively . This interaction with AChRs suggests potential applications in the study of neurological disorders and the development of drugs targeting these receptors.
Cancer Research
The compound has been shown to inhibit the proliferation of certain cancer cell lines, such as TE 671 and SH-SY5Y, with EC50 values of 18.1 and 19.1 µM , respectively . This indicates its potential use in cancer research, particularly in understanding the mechanisms of cell growth and exploring new therapeutic strategies.
Teratology
Anagyrine has been associated with the teratogenic condition known as crooked calf disease in cattle when ingested by the mother during gestation . This application is crucial in veterinary science and animal husbandry, providing insights into the effects of plant toxins on fetal development.
Toxicology
Due to its diverse biological activities, anagyrine is also a subject of interest in toxicology. Its effects on different biological systems can help in the study of organ-specific toxicity and the metabolism of xenobiotics .
Nematicidal Activities
Research has indicated that anagyrine possesses nematicidal activities, particularly against pine wood nematodes . This application is significant in agriculture and forestry, where controlling nematode populations is essential for protecting crops and trees.
Alkaloid Chemistry
Anagyrine is used in the study of alkaloid chemistry, providing insights into the structure-activity relationships of these compounds. Its physicochemical properties, such as molecular weight and solubility, are of interest in the synthesis and characterization of new alkaloids .
Mechanism of Action
Target of Action
Anagyrine, a teratogenic alkaloid, primarily targets acetylcholine receptors in living organisms . These receptors play a crucial role in transmitting signals to muscles, thereby controlling muscle contraction and relaxation.
Mode of Action
The structure of anagyrine allows it to mimic acetylcholine, a neurotransmitter, and bind to acetylcholine receptors . As a result, anagyrine acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles in the organism’s body, much like nicotine .
Pharmacokinetics
Its molecular weight (24434 g/mol) and chemical formula (C15H20N2O) suggest that it may have certain bioavailability characteristics .
Result of Action
Anagyrine is known for its teratogenic effects, particularly causing crooked calf disease if ingested by a cow during certain periods of pregnancy . This disease is characterized by deformities in calves, demonstrating the significant impact of anagyrine at the molecular and cellular levels.
Action Environment
The action of anagyrine can be influenced by various environmental factors. For instance, the concentration of anagyrine varies throughout lupines that contain it, being found in growing leaf material in a young lupinus plant and in the flower and seed of a mature plant . This suggests that the plant’s growth stage and environment can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEQMASDZFXSJI-JHJVBQTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anagyrine | |
CAS RN |
486-89-5 | |
| Record name | (-)-Anagyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANAGYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYU1U980Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is anagyrine and what is it known for?
A1: Anagyrine is a quinolizidine alkaloid naturally occurring in various lupine species (Lupinus spp.). It is recognized for its teratogenic effects, particularly in livestock, leading to a condition known as "crooked calf disease." [, , ]
Q2: How does anagyrine cause crooked calf disease?
A2: Anagyrine is a teratogen, meaning it can cause birth defects. In pregnant cows, ingestion of anagyrine-containing lupines between gestation days 40 and 70 can disrupt fetal movement. This inhibited movement leads to skeletal malformations in calves, including twisted or bowed limbs (arthrogryposis), spine (scoliosis or kyphosis), and neck (torticollis), as well as cleft palates. [, , ]
Q3: Which lupine species are known to contain anagyrine at potentially teratogenic levels?
A3: Research has identified 14 lupine species with potentially teratogenic anagyrine concentrations. These include Lupinus sulphureus, Lupinus leucophyllus, Lupinus caudatus, Lupinus sericeus, Lupinus argenteus, and others. Notably, anagyrine-free cultivars of certain species, like the 'Hederma' cultivar of Lupinus sulphureus, have been developed. [, ]
Q4: Are there other alkaloids in lupines that might contribute to toxicity?
A4: Yes, lupines contain numerous alkaloids besides anagyrine. Sparteine, lupinine, and lupanine are some examples. While not the primary teratogen in crooked calf disease, these alkaloids can contribute to general lupine toxicity, causing symptoms distinct from birth defects. [, ]
Q5: Does an animal's body condition affect anagyrine toxicity?
A5: Research suggests that body condition can influence the absorption and elimination of anagyrine. Studies in sheep and cattle showed that animals in lower body condition had higher serum concentrations and slower elimination of anagyrine compared to those in better condition. This suggests that nutritional status could play a role in susceptibility to anagyrine-induced toxicity. [, ]
Q6: What is the proposed mechanism of action for anagyrine's teratogenic effects?
A6: Anagyrine is hypothesized to act as a nicotinic acetylcholine receptor (nAChR) antagonist. Research on cell lines expressing different nAChR subtypes suggests that anagyrine may preferentially desensitize neuronal nAChRs over those found in fetal muscle. This desensitization could disrupt nerve signaling, leading to the observed fetal movement inhibition and subsequent skeletal malformations. []
Q7: Is anagyrine the only alkaloid implicated in contracture-type birth defects?
A8: No, other piperidine alkaloids found in lupines and related plants, like ammodendrine in Lupinus formosus, have also been linked to crooked calf disease and similar conditions in other livestock species. These piperidine alkaloids are thought to share a similar mechanism of action with anagyrine, potentially involving the disruption of fetal movement through nAChR interactions. [, ]
Q8: What is the chemical structure of anagyrine?
A9: Anagyrine is a quinolizidine alkaloid, meaning it contains a characteristic quinolizidine ring system. Its structure closely resembles that of its isomer, thermopsine, differing only in the configuration at specific carbon atoms. This subtle structural difference significantly impacts their chemical reactivity. [, , ]
Q9: What are the molecular formula and weight of anagyrine?
A10: Anagyrine has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol. [, ]
Q10: What spectroscopic techniques are useful for characterizing anagyrine?
A11: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, along with mass spectrometry (MS), are instrumental in identifying and characterizing anagyrine. These techniques provide detailed information about the compound's structure, including the arrangement of atoms, and can distinguish it from closely related alkaloids like thermopsine. [, , , ]
Q11: Where is anagyrine found in nature?
A12: Anagyrine is primarily found in plants of the Lupinus genus, commonly known as lupines. Within these plants, anagyrine concentration varies significantly depending on the species, plant part, and stage of growth. [, , ]
Q12: How is anagyrine typically extracted and quantified from plant material?
A14: Anagyrine extraction from plant material often involves acidic solutions followed by liquid-liquid extraction with organic solvents. Quantification is commonly achieved using gas chromatography (GC) coupled with a suitable detector like a flame ionization detector (FID) or, for more specific and sensitive detection, mass spectrometry (MS). [, , ]
Q13: Are there alternative methods for analyzing anagyrine?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS detectors is another viable method for analyzing anagyrine, especially when dealing with complex plant extracts containing multiple alkaloids. [, ]
Q14: What measures are taken to ensure the accuracy and reliability of analytical methods for anagyrine?
A16: Analytical methods for quantifying anagyrine undergo validation procedures to demonstrate their accuracy, precision, specificity, linearity, and robustness. This typically involves analyzing standard solutions of known concentrations and comparing the results to certified reference materials when available. []
Q15: What is the environmental impact of anagyrine?
A17: While anagyrine's toxicity to livestock is well-documented, its broader environmental impact is less explored. Given its presence in plant material and potential for leaching into the surrounding environment, further research is needed to assess its effects on soil organisms, water quality, and non-target animal species. []
Q16: Are there strategies for mitigating the environmental risks associated with anagyrine?
A18: Managing livestock grazing to avoid periods when lupines contain high levels of anagyrine can help reduce environmental contamination. Developing and promoting the use of low-alkaloid or anagyrine-free lupine cultivars could further minimize the risk of anagyrine release into the environment. [, ]
Q17: What are some ongoing areas of research related to anagyrine?
A19: Current research continues to explore the precise molecular mechanisms underlying anagyrine's teratogenic effects, particularly focusing on its interactions with specific nAChR subtypes and potential downstream signaling pathways. Additionally, researchers are investigating the potential for developing effective antidotes or treatments for anagyrine poisoning in livestock. [, ]
Q18: What is the historical context of anagyrine research?
A20: The recognition of lupine toxicity, including the teratogenic effects now attributed to anagyrine, dates back centuries. Early research focused on identifying the toxic principles in lupines, leading to the isolation and characterization of various alkaloids. The identification of anagyrine as the primary teratogen in crooked calf disease marked a significant milestone in understanding and managing this condition. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





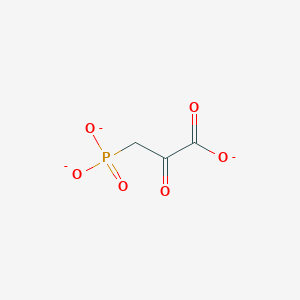
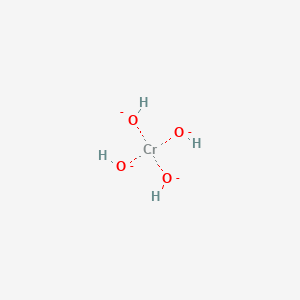


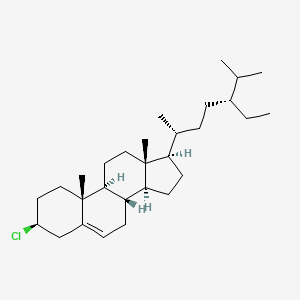
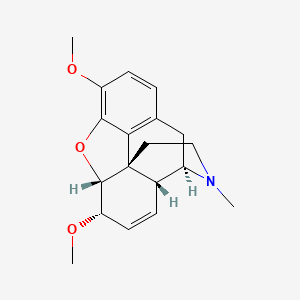
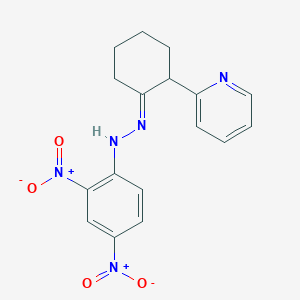
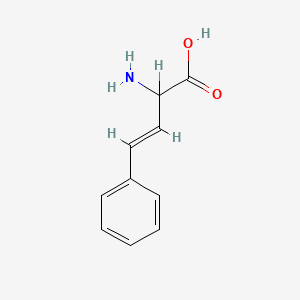
![(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
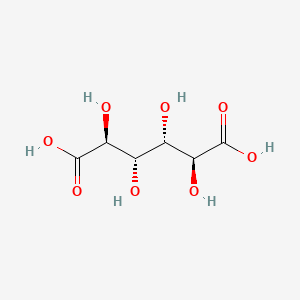
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)
